Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonamide glycinate ester characterized by a 2,4-dimethylphenyl group and a 4-methylphenylsulfonyl moiety. Its structural framework is common in agrochemical and pharmaceutical intermediates, where substituent variations influence physicochemical properties and bioactivity. This article compares this compound with analogs to highlight structural, spectral, and functional differences.
Properties
IUPAC Name |
methyl 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-8-16(9-6-13)24(21,22)19(12-18(20)23-4)17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYZLGMAFBFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 2,4-dimethylaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide.
Glycination: The intermediate is then reacted with methyl chloroacetate in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl group.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Molecular and Physical Properties
Key differences arise from substituent modifications on the aromatic rings and sulfonamide groups. Table 1 summarizes critical data from literature:
Key Observations :
- Molecular Weight : Chlorine substituents (e.g., in ) increase mass by ~34–35 g/mol compared to methoxy or methyl analogs.
- Melting Points : Thiazole-oxadiazole derivatives () exhibit higher melting points (134–178°C) due to hydrogen-bonding networks, whereas glycinate esters (e.g., ) lack such data, suggesting lower crystallinity .
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (e.g., Cl) : Chlorine in ’s analog may increase electrophilicity, accelerating hydrolysis of the ester moiety compared to methyl/methoxy-substituted compounds .
- Sulfonyl Group Role : The 4-methylphenylsulfonyl group stabilizes the molecule via resonance and hydrogen bonding, a feature shared with analogs in and .
Spectral Data and Structural Confirmation
- IR Spectroscopy : Sulfonyl S=O stretches appear consistently at ~1350–1370 cm⁻¹ across analogs (e.g., ), confirming sulfonamide integrity .
- NMR Spectroscopy : Aromatic protons in the target’s 2,4-dimethylphenyl group are expected at δ 6.7–7.1 ppm, distinct from chloro-substituted analogs (δ 7.5–7.8 ppm) .
Biological Activity
Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by the following molecular formula:
- Molecular Formula : C17H19N O4S
- Molecular Weight : 333.41 g/mol
The synthesis typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of glycine. Common solvents include dichloromethane or toluene, and bases such as triethylamine are used to neutralize hydrochloric acid formed during the reaction.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly proteins and enzymes. The sulfonyl group can form strong interactions, potentially inhibiting enzyme activity. The glycine moiety may also modulate biological pathways, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiosemicarbazone derivatives have shown that they induce mitochondrial dysfunction and apoptosis in cancer cell lines such as K562 . The specific mechanisms include:
- Mitochondrial Membrane Potential Disruption : Induces loss of mitochondrial Δψ.
- Glutathione Depletion : Leads to oxidative stress and subsequent cell death.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, similar sulfonamide compounds have been identified as potent inhibitors of cathepsin L, an enzyme associated with tumor metastasis .
Case Studies
- Study on Thiosemicarbazone Derivatives : A series of thiosemicarbazone derivatives were synthesized and evaluated for their ability to induce apoptosis in K562 cells. These studies highlighted a dose-dependent response where certain derivatives exhibited low toxicity towards normal cells but high efficacy against cancer cells .
- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding modes of sulfonamide compounds to target proteins. These studies suggest that structural features significantly influence biological activity, supporting the development of more effective anticancer agents based on sulfonamide frameworks.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4-Dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Structure | Moderate anticancer activity |
| N-(2,4-Dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | Structure | High enzyme inhibition |
| This compound | Structure | Significant anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
